molecular formula C9H17N3O3 B14596499 Maleic hydrazide choline salt CAS No. 61167-10-0

Maleic hydrazide choline salt

Cat. No.: B14596499
CAS No.: 61167-10-0
M. Wt: 215.25 g/mol
InChI Key: ATBGNNCHICEGFV-UHFFFAOYSA-M
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Description

Maleic hydrazide choline salt is a choline salt formulation of maleic hydrazide, designed for use as a plant growth regulator (PGR) in agricultural research . This compound is systematically absorbed by leaves and roots and translocated within the plant, where its primary mechanism of action is the suppression of sprout and bud growth . It is highly effective for inducing dormancy and controlling suckers in crops, with established applications in research on tobacco, potatoes, onions, and ornamental shrubs . A key documented research finding is that, unlike other salt forms of maleic hydrazide, the choline salt can inhibit sucker growth without concurrently stunting the growth of the upper leaves, potentially leading to increased crop yield . This makes it a valuable compound for studies aimed at improving harvest quality and storage longevity. The choline component is a ubiquitous natural substance in plants and may play a distinct physiological role . From a regulatory standpoint, this active substance is approved for use in the EU and other regions . Please note that comprehensive data on certain environmental fate parameters and physical properties for this specific salt form were not available in the searched sources. This product is intended for laboratory research use only and is not classified or approved for personal, domestic, or commercial agricultural applications.

Properties

CAS No.

61167-10-0

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;6-oxo-1H-pyridazin-3-olate

InChI

InChI=1S/C5H14NO.C4H4N2O2/c1-6(2,3)4-5-7;7-3-1-2-4(8)6-5-3/h7H,4-5H2,1-3H3;1-2H,(H,5,7)(H,6,8)/q+1;/p-1

InChI Key

ATBGNNCHICEGFV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO.C1=CC(=NNC1=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical and Structural Background

Molecular Composition

Maleic hydrazide choline salt (C₉H₁₇N₃O₃) consists of a maleic hydrazide anion paired with a choline cation. The maleic hydrazide moiety derives from the cyclization of maleic anhydride and hydrazine hydrate, forming a six-membered dihydro-pyridazinedione ring. The choline cation, (2-hydroxyethyl)trimethylammonium, contributes to the compound’s solubility in polar solvents and its ionic liquid properties.

Physicochemical Properties

  • Molecular weight : 215.25 g/mol
  • Melting point : 306–307°C (maleic hydrazide intermediate)
  • Solubility : Highly soluble in water and polar organic solvents due to ionic interactions.

Synthesis of Maleic Hydrazide

Maleic hydrazide serves as the anionic precursor to the choline salt. Modern methods prioritize high yield, low hydrazine residuals, and scalability.

Catalytic Condensation Reaction

The patented method (CN105693623A) involves a two-step process:

  • Acid-catalyzed hydrazine activation : Hydrazine hydrate reacts with dilute sulfuric acid in the presence of rare-earth triflate catalysts (e.g., La(CF₃SO₃)₃) at 30–40°C.
  • Ring-closure with maleic anhydride : Maleic anhydride is added to the activated hydrazine, followed by heating to 80–120°C to facilitate cyclization.

Reaction mechanism :
$$
\text{Maleic anhydride} + \text{Hydrazine} \xrightarrow{\text{H}2\text{SO}4, \text{La(CF}3\text{SO}3)3} \text{Maleic hydrazide} + \text{H}2\text{O}
$$
The rare-earth catalyst enhances reaction completeness, reducing residual hydrazine to <2 ppm.

Table 1: Optimization of Maleic Hydrazide Synthesis
Catalyst (La(CF₃SO₃)₃) Reaction Temp (°C) Time (h) Yield (%) Residual Hydrazine (ppm)
0.8 g 80–90 1 96.7 <2
4 g 90–100 5 96.9 <2
8 g 110–120 10 97.2 <2

Formation of this compound

The choline salt is synthesized via ionic exchange between maleic hydrazide and choline hydroxide. A solvent extraction method (EP2516382A2) ensures high-purity yields.

Neutralization and Phase Separation

  • Acid-base reaction : Choline hydroxide reacts with maleic hydrazide in aqueous solution:
    $$
    \text{Choline}^+ \text{OH}^- + \text{Maleic hydrazide} \rightarrow \text{Choline maleic hydrazide} + \text{H}_2\text{O}
    $$
  • Solvent extraction : Cyclohexane and n-propanol are added to partition impurities. The choline salt remains in the aqueous phase, which is isolated and purified via azeotropic distillation.
Table 2: Choline Salt Synthesis Parameters
Component Quantity Purpose
Choline hydroxide 0.5 mol Cation source
Maleic hydrazide 0.5 mol Anion source
Cyclohexane 100 mL Organic phase for impurity removal
n-Propanol 50–200 mL Phase modifier and azeotroping agent

Process Optimization and Catalytic Innovations

Role of Rare-Earth Catalysts

Rare-earth triflates (e.g., La(CF₃SO₃)₃) increase reaction rates by stabilizing intermediate species. Their Lewis acidity facilitates maleic anhydride activation, improving yields by 10% compared to non-catalyzed methods.

Residual Hydrazine Mitigation

Post-synthesis neutralization with inorganic bases (NaOH, KOH) ensures hydrazine residues remain below 2 ppm. Filtration and acetone washing further purify the product.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (CDCl₃): Peaks at δ 7.80 (d, J = 8.6 Hz) and δ 6.86 (d, J = 8.6 Hz) confirm aromatic protons in maleic hydrazide.
  • HRMS : m/z 197.0704 ([M-H]⁻) aligns with the maleic hydrazide anion.

Purity Assessment

  • Melting point analysis : Consistency at 306–307°C indicates high crystallinity.
  • HPLC : Quantifies residual hydrazine using UV detection at 220 nm.

Industrial Applications and Formulations

This compound is formulated as a liquid concentrate (50–70% active ingredient) for herbicidal use. Adjuvants like surfactants enhance foliar absorption, and dilution with 100 L water per 10 ares ensures uniform field application.

Chemical Reactions Analysis

General Reactivity of Maleic Hydrazide Salts

Maleic hydrazide exists in multiple tautomeric forms and readily forms salts with amines, alkali metals, and other bases. Key properties influencing its reactivity include:

PropertyValue/DescriptionSource
Tautomerism Interconverts between pyridazinedione and hydroxypyridazinone forms in aqueous solutions
pKa 5.62 (20°C), 5.79 (25°C)
Solubility 4.2 g/L in hexane; <0.001 g/L in toluene
Log P<sub>OW</sub> -0.683 (pH 5) to -2.418 (pH 9)

Synthetic Reactions of Maleic Hydrazide Salts

While no data exist for choline salt, synthesis methods for potassium (KMH) and diethanolamine (DAE) salts highlight generalizable pathways:

Diethanolamine Salt (DAE)

  • Forms via acid-base reactions with MH in aqueous ethanol .

Hydrolysis

  • Stable in acidic/basic aqueous solutions (pH 3–9) at 45–85°C for ≥2 months .

  • Decomposed by strong oxidizers (e.g., nitric acid) and UV light .

Photolysis

  • Products : Maleate, succinate, and nitric acid under UV light .

  • Half-lives :

    ConditionHalf-life (days)
    pH 9, 25°C (MH)15.9
    pH 9, 25°C (KMH)34

Toxicological Interactions

  • Hydrazine Byproducts : Residual hydrazine in salts (e.g., KMH) is mutagenic at ≥15 ppm but controlled to ≤2 ppm in optimized syntheses .

  • Diethanolamine Salt (DAE) : Shown to reduce fertility indices in rodents via gonadal exposure .

Environmental Fate

  • Photodegradation : Rapid atmospheric breakdown (half-life: 2.2 hours) via hydroxyl radicals .

  • Aquatic Persistence : Low bioaccumulation potential (BCF <1 in fish) .

Research Gaps and Limitations

  • No peer-reviewed studies or patents explicitly address maleic hydrazide choline salt .

  • Existing data suggest choline derivatives would likely follow similar synthesis/neutralization pathways as KMH or DAE, with tailored optimization for solubility and stability.

Scientific Research Applications

Maleic hydrazide choline salt is a salt of maleic hydrazide, which is a plant growth regulator . this compound is used in herbicidal compositions, and choline maleic hydrazide is especially effective among salts of maleic hydrazide .

Scientific Research Applications

  • Herbicidal Compositions Maleic hydrazide and its salts are widely used to control perennial weeds . A herbicidal composition comprising sodium N-metboxycar-bonylsulfanylamide and maleic hydrazide or a salt thereof can be made . The salts of maleic hydrazide include maleic hydrazide, choline maleic hydrazide, diethanolamine maleic hydrazide, sodium maleic hydrazide, and potassium maleic hydrazide . Choline maleic hydrazide is especially effective . Liquid preparation is preferred .
  • Preparation of Herbicide To create a herbicidal composition, combine 100 parts by weight of calcium carbonate (with a size of 48 to 150 mesh and a purity higher than 90 %) with 4 parts by weight of an aqueous solution of choline maleic hydrazide (containing 30 % by weight of maleic hydrazide), 3 parts by weight of an aqueous solution of Asulam Sodium (containing 37 % by weight of Asulam Sodium), and 0.1 part by weight of a surface active agent (comprising 0.5 part by weight of polyoxyethylene dodecyl ether and 0.05 part by weight of dioctyl sulfosuccinate), then heat the mixture and evaporate the water .
  • Herbicide Test Edible millet (rice family) and radish (broad-leaved plant) were cultivated as indicator plants in an infant plant tester to confirm the herbicidal effect. An aqueous solution of choline MH, an aqueous solution of Asulam Sodium, or an aqueous solution of a mixture of both chemicals was uniformly sprayed to the plants at a rate of 100 liters per 10 ares at the growth period of the 4.5-leaf stage of edible millet and 4-leaf stage of radish. The investigation results were made one month after the spray treatment .
  • Plant Growth Regulation: Maleic hydrazide choline is a plant growth regulator used to suppress growth and induce dormancy in some crops . It can be used for growth, sucker, and sprout suppression in lawns, amenity turf, and non-cropped land .

Mechanism of Action

Maleic hydrazide choline salt acts by inhibiting cell division in plants, thereby preventing the growth of newly developing suckers without retarding the elongation of more mature leaves. It is absorbed by leaves and roots and translocated throughout the plant, enhancing chlorophyll production and suppressing sprout and bud growth .

Comparison with Similar Compounds

Other Salts of Maleic Hydrazide

MH is often administered as salts to improve stability and bioavailability. Key comparisons include:

Property Maleic Hydrazide Choline Salt Diethanolamine Salt Potassium/Sodium Salts
Carcinogenicity Low (if hydrazine ≤1 mg/kg) Low Low
Solubility High (due to quaternary ammonium) Moderate High
Regulatory Status Restricted if hydrazine >1 mg/kg Unrestricted Unrestricted
Agricultural Use Sprout suppression, residual control Limited use Broad-spectrum applications

The diethanolamine salt of MH was shown to be non-carcinogenic in rat studies, contrasting with free MH, which caused chromosome breakage and sarcomas in animal models .

Other Growth Retardants and Sprout Suppressants

MH-C is compared below with daminozide (B9), paclobutrazol, and chlorpropham (CIPC):

Compound Mechanism Efficacy Residual Activity Side Effects
MH-C Inhibits DNA synthesis 80–90% sprout suppression in potatoes 9+ months Alters reducing sugars
Daminozide Blocks gibberellin synthesis 62.75 cm plant height (5000 ppm) Short-term Malformation risks
Paclobutrazol Inhibits terpenoid biosynthesis 24.75 cm plant height (40 ppm) Moderate Soil persistence
CIPC Anti-microtubule agent 95% suppression (with MH-C) 6–8 months Volatile, requires reapplication

MH-C outperforms daminozide in plant height control (24.75 cm vs. 62.75 cm at comparable doses) and provides longer residual activity than CIPC. However, MH-C’s interaction with reducing sugars in potatoes is cultivar-dependent, with reports of both increased and decreased concentrations affecting fry color .

Structurally Similar Compounds

Uracil (C₄H₄N₂O₂) shares MH’s molecular formula but differs in bioactivity. Analytical challenges arise due to nearly identical MS/MS spectra and retention times in HPLC-IC-HRMS systems. MH’s pKa (5.62) vs. uracil’s (9.45) aids differentiation in ion chromatography, though confirmation requires certified standards .

Key Contradictions and Uncertainties

  • Carcinogenicity: Free MH is carcinogenic , but its salts (including MH-C) are considered safer if hydrazine residues are controlled .
  • Reducing Sugar Effects : MH-C’s impact on potato sugars is inconsistent across studies, suggesting cultivar-specific responses .
  • Analytical Confusion : Structural similarities between MH and uracil complicate environmental monitoring .

Q & A

Basic Research Questions

Q. What experimental methods are used to quantify free and conjugated maleic hydrazide (MH) residues in plant tissues?

  • Methodological Answer : Residue analysis involves hydrolyzing conjugated MH into free MH using a 600 g/L sodium hydroxide solution heated at 160°C, followed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) for quantification. The total residue is defined as the sum of free and conjugated forms .
  • Example Protocol :

  • Extract plant tissue (e.g., tobacco) with aqueous NaOH.
  • Heat at 160°C for hydrolysis.
  • Neutralize and purify via liquid-liquid extraction.
  • Analyze via HPLC with UV detection (λ = 254 nm) .

Q. How does maleic hydrazide inhibit mitosis in plant meristems?

  • Mechanistic Insight : MH reacts with sulfhydryl (-SH) groups in proteins and glutathione, disrupting redox balance and preventing normal spindle formation during cell division. This is validated using glutathione depletion assays and mitotic index analysis in root tip squashes .
  • Experimental Design :

  • Treat Vicia faba root tips with MH (0.01–0.10% w/v).
  • Fix in acetic acid-ethanol (3:1), stain with acetocarmine, and quantify mitotic arrest via microscopy .

Q. What concentrations of MH are effective for inducing genetic variability in mutation breeding?

  • Data-Driven Approach : In fenugreek (Trigonella foenum-graecum), 0.01% and 0.10% MH (prepared in phosphate buffer, pH 7.0) induced morphological and genetic variability. Higher concentrations (>0.10%) caused excessive phytotoxicity .
  • Table: MH Concentrations and Observed Effects

Concentration (%)Germination Rate (%)Mutant Phenotypes Observed
0.0185Leaf curling, dwarfism
0.1072Altered branching patterns

Advanced Research Questions

Q. How do polymorphic forms of MH influence its biological activity and analytical detection?

  • THz Spectroscopy Application : MH2 (0.34, 1.41, 1.76 THz peaks) and MH3 (0.75, 1.86 THz) polymorphs exhibit distinct terahertz absorption spectra due to differences in intermolecular hydrogen bonding. Solid-state DFT simulations correlate spectral peaks with crystal structure variations .
  • High-Pressure Polymorphism : Under 2 GPa pressure, MH-III transforms to MH-II via rearrangement of hydrogen-bonded ribbons, altering solubility and bioavailability. Reversibility is partial upon decompression .

Q. Why do studies report contradictory efficacy of MH in controlling tree sprout regrowth?

  • Contradiction Analysis : Efficacy depends on species-specific sensitivity, application method (foliar vs. trunk injection), and formulation (aqueous vs. salt). For example:

  • American Elm : 1500 ppm MH reduced regrowth by 60% over three years.
  • Sycamore : Medium concentrations (1000 ppm) were effective, but higher doses caused phytotoxicity .
    • Resolution Strategy : Conduct dose-response trials with species-specific optimization, noting EPA registration limitations for trunk injection .

Q. How can researchers reconcile MH’s growth-regulating benefits with its genotoxic risks?

  • Risk-Benefit Framework :

  • Genotoxicity : MH induces DNA strand breaks (comet assay) and somatic mutations (Tradescantia pink assay) at concentrations >50 ppm .
  • Mitigation : Use threshold concentrations (<50 ppm) validated via dose-response curves. Monitor liver function markers (e.g., ALT/AST) in animal models to assess chronic toxicity .

Q. What synergistic effects occur when combining MH with potassium in horticultural applications?

  • Case Study : In chrysanthemums, 200 mg K + 1500 ppm MH increased fresh flower weight by 125% compared to controls. Potassium enhances MH uptake, while MH suppresses apical dominance, redirecting resources to lateral branches .
  • Table: Interaction Effects on Flower Quality

Treatment (K + MH)Fresh Weight (g)Dry Weight (g)
Control24.073.96
200 mg K + 1500 ppm MH54.205.80

Methodological Notes

  • Analytical Validation : Always include internal standards (e.g., deuterated MH) in residue analysis to account for matrix effects .
  • Ethical Compliance : Adhere to EPA guidelines for MH use in field trials, given its RPAR status and potential environmental persistence .

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